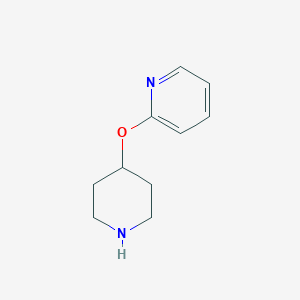

2-(Piperidin-4-yloxy)pyridine

Description

The exact mass of the compound 2-(Piperidin-4-yloxy)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Piperidin-4-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yloxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORIOVHPKOZEMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403911 |

Source

|

| Record name | 2-(piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127806-46-6 |

Source

|

| Record name | 2-(piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyridine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(Piperidin-4-yloxy)pyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced details of this heterocyclic compound. While 2-(Piperidin-4-yloxy)pyridine itself is a significant scaffold, this guide also touches upon its derivatives, which are prevalent in medicinal chemistry.

Chemical Structure and Identification

2-(Piperidin-4-yloxy)pyridine is a bicyclic compound featuring a pyridine ring linked to a piperidine ring through an ether bond at the 4-position of the piperidine. This structural arrangement imparts specific physicochemical characteristics that are of interest in the design of bioactive molecules.

IUPAC Name: 2-(Piperidin-4-yloxy)pyridine CAS Number: 313490-36-7 (dihydrochloride salt)[1] Molecular Formula: C₁₀H₁₄N₂O SMILES: C1CNCCC1OC2=CC=CC=N2

Physicochemical Properties

Quantitative data for 2-(Piperidin-4-yloxy)pyridine and its common salt form are summarized in the table below. It is important to note that experimental data for the free base is limited, and much of the available information pertains to its dihydrochloride salt or is computationally derived.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem (Computed)[2] |

| Monoisotopic Mass | 178.110613074 Da | PubChem (Computed)[2] |

| Topological Polar Surface Area | 34.2 Ų | PubChem (Computed)[2] |

| Complexity | 146 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| XLogP3-AA | 0.9 | PubChem (Computed)[2] |

| Form (Dihydrochloride) | Solid | Sigma-Aldrich[3] |

Synthesis and Experimental Protocols

The synthesis of 2-(Piperidin-4-yloxy)pyridine can be achieved through various synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[4][5][6]

General Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a generalized procedure for the synthesis of 2-(Piperidin-4-yloxy)pyridine.

Materials:

-

2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine)

-

Piperidin-4-ol

-

A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

-

Quench solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidin-4-ol in the anhydrous solvent. Cool the solution in an ice bath. Add the strong base portion-wise to the solution and stir for 30-60 minutes to allow for the formation of the piperidin-4-oxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add the 2-halopyridine dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the specific reactants (typically between 60-100°C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of the quench solution. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic extracts over the drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(Piperidin-4-yloxy)pyridine.

Biological and Pharmacological Context

While specific signaling pathways for 2-(Piperidin-4-yloxy)pyridine are not extensively documented, the piperidine and pyridine moieties are common pharmacophores found in a wide range of biologically active compounds.[7] Derivatives of this core structure have been investigated for various therapeutic applications.

For instance, certain N-alkylated 2-(piperidin-4-yl)isoquinoline derivatives, which share the piperidinoxy linkage, have shown antimycotic activity, particularly against Candida species.[8] The biological activity of these compounds is often dependent on the nature of the substituents on both the piperidine and the aromatic ring. The piperidine nitrogen, in particular, is a common site for modification to modulate the pharmacological properties of the molecule.

The versatility of the 2-(piperidin-4-yloxy)pyridine scaffold makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[7] Its structure allows for interactions with various biological targets, and it is frequently employed in the development of ligands for receptor binding and enzyme inhibition studies.[9]

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(Piperidin-4-yloxy)pyridine via the Williamson ether synthesis.

References

- 1. 2-(PIPERIDIN-4-YLOXY)PYRIDINE DIHYDROCHLORIDE | 313490-36-7 [amp.chemicalbook.com]

- 2. 3-(Piperidin-4-yloxy)pyridine | C10H14N2O | CID 12112232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[(Piperidin-4-yloxy)methyl]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Piperidin-4-yloxy)pyridine

Core Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The table below summarizes the predicted values for key physicochemical descriptors of 2-(Piperidin-4-yloxy)pyridine.

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₁₀H₁₄N₂O | - |

| Molecular Weight | 178.23 g/mol | - |

| logP (Octanol/Water) | 1.35 | ALOGPS |

| Aqueous Solubility | -2.11 (log(mol/L)) | ESOL |

| pKa (most basic) | 9.88 (Piperidine N) | ChemAxon |

| pKa (most acidic) | 15.5 (Piperidine N-H) | ChemAxon |

| Boiling Point | 315.8 ± 25.0 °C | ACD/Labs |

| Melting Point | 65-70 °C | ACD/Labs |

| Polar Surface Area | 33.36 Ų | XLogP3 |

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise, empirical data, the following sections detail standardized experimental protocols for determining the key physicochemical properties of novel compounds like 2-(Piperidin-4-yloxy)pyridine.

The melting point is a fundamental indicator of a solid compound's purity.

Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.5 °C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of 2-(Piperidin-4-yloxy)pyridine is completely dry. Grind the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding.

Principle: The UV-Visible absorption spectrum of an ionizable compound often changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.

Apparatus:

-

UV-Visible spectrophotometer with a thermostatted cuvette holder

-

pH meter, calibrated

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Stir plate and stir bars

Reagents:

-

Stock solution of 2-(Piperidin-4-yloxy)pyridine in a suitable solvent (e.g., methanol or water)

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

-

Spectrum Scan: Prepare a dilute solution of the compound in a buffer of low pH and another in a buffer of high pH to obtain the spectra of the fully protonated and fully deprotonated species, respectively. Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Sample Preparation: Prepare a series of solutions containing a constant concentration of the compound in buffers of varying, precisely measured pH values.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen analytical wavelength, maintaining a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the measured absorbance versus pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by determining the pH at the half-equivalence point (inflection point), which corresponds to the pKa.

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or LC-MS system for quantification

-

Glass vials with screw caps

Procedure:

-

Preparation: Add an excess amount of solid 2-(Piperidin-4-yloxy)pyridine to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter that has been pre-validated for low compound binding.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

-

Reporting: The solubility is reported in units such as mg/mL or µM at each specific pH and temperature.

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured. LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Apparatus:

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Separatory funnels or glass vials

-

Analytical instrumentation for quantification (HPLC-UV or LC-MS/MS)

-

Volumetric glassware

Reagents:

-

n-Octanol (reagent grade, pre-saturated with water/buffer)

-

Purified water or a suitable buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol)

-

Stock solution of 2-(Piperidin-4-yloxy)pyridine

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

-

Partitioning: Add a known volume of the n-octanol-saturated buffer and water-saturated n-octanol to a vial. Add a small amount of the compound stock solution. The final concentration should be within the linear range of the analytical method and below the solubility limit in either phase.

-

Equilibration: Cap the vial tightly and shake or vortex it for a set period (e.g., 1-3 hours) to ensure thorough partitioning and equilibration.

-

Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the upper n-octanol layer and another from the lower aqueous layer.

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC method.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for LogP determination, a cornerstone experiment in preclinical drug development.

Caption: Workflow for Shake-Flask LogP Determination.

An In-depth Technical Guide to the 2-(Piperidin-4-yloxy)pyridine Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2-(Piperidin-4-yloxy)pyridine chemical scaffold, a structure of significant interest in medicinal chemistry. Due to the limited availability of public data on the specific parent compound, this document focuses on the dihydrochloride salt, 2-(Piperidin-4-yloxy)pyridine Dihydrochloride , and broader considerations for derivatives of this core.

Core Compound Identification

While the exact parent compound "2-(Piperidin-4-yloxy)pyridine" is not readily found in major chemical databases, its dihydrochloride salt is commercially available and provides a basis for understanding the physicochemical properties of this scaffold.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance | Storage Conditions |

| 2-(Piperidin-4-yloxy)pyridine Dihydrochloride | Not Available | C₁₀H₁₄N₂O·2HCl[1] | 251.16 g/mol [1] | White solid[1] | 0-8°C[1] |

Synthesis and Derivatization

The synthesis of 2-(piperidin-4-yloxy)pyridine derivatives typically involves the coupling of a substituted pyridine with a protected piperidin-4-ol, followed by deprotection. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-(piperidin-4-yloxy)pyridine derivatives.

Experimental Protocols

General Procedure for Synthesis

A representative synthesis for a related compound, 2-chloro-4-(piperidinylmethyl)pyridine, involves the condensation of 2-chloro-4-chloromethylpyridine with piperidine. While not a direct ether linkage, this protocol illustrates a common coupling strategy for attaching a piperidine moiety to a pyridine ring.

Materials:

-

2-chloro-4-chloromethylpyridine

-

Piperidine

-

Potassium carbonate

-

Solvent (e.g., acetonitrile)

Procedure:

-

Dissolve 2-chloro-4-chloromethylpyridine in the chosen solvent.

-

Add potassium carbonate to the solution.

-

Add piperidine dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired product.

Biological Activity and Applications

The 2-(piperidin-4-yloxy)pyridine scaffold is a key structural motif in a variety of biologically active compounds, indicating its importance as a building block in drug discovery.

Areas of Research Interest

-

Neuropharmacology: The piperidine and pyridine moieties are common in centrally acting agents.

-

Anti-inflammatory Drug Discovery: This scaffold is explored for its potential in developing novel anti-inflammatory agents.

The biological activity of derivatives is highly dependent on the substitutions on both the pyridine and piperidine rings.

Logical Relationship of Compound Features

Caption: Interplay of structural features influencing the properties of 2-(piperidin-4-yloxy)pyridine derivatives.

References

Spectroscopic Profile of 2-(Piperidin-4-yloxy)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Piperidin-4-yloxy)pyridine, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The data herein is compiled from analogous structures and predictive models, offering a representative spectroscopic profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(Piperidin-4-yloxy)pyridine.

¹H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.15 | d | 1H | Pyridine H-6 |

| ~7.50 | t | 1H | Pyridine H-4 |

| ~6.80 | t | 1H | Pyridine H-5 |

| ~6.70 | d | 1H | Pyridine H-3 |

| ~4.40 | m | 1H | Piperidine CH-O |

| ~3.10 | m | 2H | Piperidine CH₂-N (axial) |

| ~2.70 | m | 2H | Piperidine CH₂-N (equatorial) |

| ~2.00 | m | 2H | Piperidine CH₂ (axial) |

| ~1.60 | m | 2H | Piperidine CH₂ (equatorial) |

| ~1.50 | br s | 1H | Piperidine NH |

¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~163.0 | Pyridine C-2 |

| ~147.0 | Pyridine C-6 |

| ~138.0 | Pyridine C-4 |

| ~116.0 | Pyridine C-5 |

| ~110.0 | Pyridine C-3 |

| ~72.0 | Piperidine C-4 |

| ~44.0 | Piperidine C-2/6 |

| ~31.0 | Piperidine C-3/5 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Piperidine) |

| ~3050 | Weak | C-H Stretch (Aromatic) |

| ~2940, ~2850 | Medium | C-H Stretch (Aliphatic) |

| ~1590, ~1470, ~1430 | Strong | C=C, C=N Stretch (Pyridine) |

| ~1240 | Strong | C-O Stretch (Aryl Ether) |

| ~1100 | Medium | C-N Stretch (Piperidine) |

Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 178.11 | High | [M]⁺ (Molecular Ion) |

| 95.06 | Moderate | [Pyridine-O]⁺ |

| 84.08 | High | [Piperidine-CH₂]⁺ |

| 79.04 | Moderate | [Pyridine]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-(Piperidin-4-yloxy)pyridine (~5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed.

Workflow Visualization

The logical flow of spectroscopic analysis for a chemical compound is depicted in the following diagram.

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to the Solubility and Stability of 2-(Piperidin-4-yloxy)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-(piperidin-4-yloxy)pyridine derivatives, focusing on their solubility and stability. These characteristics are paramount in early-stage drug discovery and development, influencing a compound's pharmacokinetic profile, bioavailability, and overall therapeutic potential. This document offers detailed experimental methodologies, illustrative data, and visual workflows to aid researchers in this field.

Introduction: The Significance of the 2-(Piperidin-4-yloxy)pyridine Scaffold

The 2-(piperidin-4-yloxy)pyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds targeting a diverse range of biological entities. The pyridine ring, a bioisostere of benzene, can enhance water solubility and offers a site for hydrogen bonding, which can be crucial for target engagement.[1] The piperidine moiety provides a three-dimensional structure that can be modified to optimize binding affinity and physicochemical properties. The ether linkage between these two rings offers a degree of conformational flexibility.

The overall physicochemical profile of these derivatives, particularly their solubility and stability, dictates their suitability for further development. Poor aqueous solubility can lead to low and erratic absorption, hindering in vivo efficacy.[2] Conversely, chemical and metabolic instability can result in rapid clearance and the formation of potentially toxic metabolites.[3] A thorough understanding and early assessment of these properties are therefore essential to de-risk drug development programs.

Solubility of 2-(Piperidin-4-yloxy)pyridine Derivatives

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Solubility can be assessed through kinetic and thermodynamic measurements.

Kinetic solubility is a high-throughput screening method often employed in early drug discovery. It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic solvent stock solution into an aqueous buffer.[4] This method is useful for quickly ranking compounds but may overestimate the true solubility.

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[5] This is a more time- and resource-intensive measurement but provides a more accurate and relevant value for later stages of drug development.

Illustrative Solubility Data

| Compound/Derivative | Assay Type | Solvent/Medium | Temperature (°C) | Solubility | Reference |

| 3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine | Thermodynamic | Aqueous Buffer | Not Specified | > 100 µM | [6] |

| Hit B (a 3-nitroimidazo[1,2-a]pyridine derivative) | Thermodynamic | Aqueous Buffer | Not Specified | 1.4 µM | [6] |

| Pyrene | Turbidimetric (Kinetic) | DPBS, pH 7.4 | 25 | < 3 µM | [7] |

| Ketoconazole | Turbidimetric (Kinetic) | DPBS, pH 7.4 | 25 | ~10 µM | [7] |

| Hydrocortisone | Turbidimetric (Kinetic) | DPBS, pH 7.4 | 25 | > 100 µM | [7] |

Disclaimer: The data presented in this table is for illustrative purposes and represents structurally related or standard compounds. Actual solubility values for specific 2-(piperidin-4-yloxy)pyridine derivatives will vary based on their unique substitutions and solid-state forms.

Stability of 2-(Piperidin-4-yloxy)pyridine Derivatives

The stability of a drug candidate is another cornerstone of its developability. Stability is typically assessed in two main categories: chemical stability and metabolic stability.

Chemical stability refers to the compound's resistance to degradation under various environmental conditions, such as pH, temperature, light, and oxidizing agents. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[8] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[9]

Metabolic stability assesses the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver.[10] In vitro models, such as liver microsomes and hepatocytes, are commonly used to determine the rate of metabolic clearance.[11] A high metabolic clearance can lead to a short in vivo half-life, requiring more frequent dosing.

Illustrative Stability Data

Similar to solubility, specific quantitative stability data for the core 2-(piperidin-4-yloxy)pyridine structure is limited. Table 2 provides illustrative data from related compounds to highlight the types of stability profiles that can be observed.

| Compound/Derivative | Stability Type | System/Condition | Parameter | Value | Reference |

| Piperazin-1-ylpyridazine derivative (Compound 1) | Metabolic | Mouse/Human Liver Microsomes | t½ | 2/3 min | [3] |

| Piperazin-1-ylpyridazine derivative (Compound 29) | Metabolic | Mouse/Human Liver Microsomes | t½ | 113/105 min | [3] |

| 3-nitroimidazo[1,2-a]pyridine derivative (Hit B) | Metabolic | Mouse Liver Microsomes | t½ | 3 min | [6] |

| 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine | Metabolic | Mouse Liver Microsomes | t½ | > 40 min | [6] |

| Fentanyl (contains a piperidine ring) | Chemical | Acidic (HCl) | Degradation | Degrades to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine | [12] |

| Fentanyl (contains a piperidine ring) | Chemical | Oxidative (H₂O₂) | Degradation | Forms Fentanyl N-oxide | [12] |

Disclaimer: The data in this table is for illustrative purposes and is derived from structurally related compounds. The stability of specific 2-(piperidin-4-yloxy)pyridine derivatives will depend on their individual structures.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the solubility and stability of 2-(piperidin-4-yloxy)pyridine derivatives.

Solubility Assays

This method provides a rapid assessment of solubility in a high-throughput format.

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

-

Test compound dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

96-well microtiter plates.

-

Plate reader capable of measuring absorbance at 620 nm (nephelometer).[7]

Procedure:

-

Prepare a serial dilution of the test compound in DMSO in a 96-well plate.

-

In a separate 96-well plate, add a small volume (e.g., 5 µL) of each DMSO stock solution to the wells.

-

Add the aqueous buffer (e.g., 245 µL of PBS) to each well to achieve the desired final compound concentrations and a final DMSO concentration of typically 1-2%.[7]

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[7]

-

Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

-

The solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.[7]

This method determines the equilibrium solubility of a compound.[5]

Objective: To determine the thermodynamic solubility of a solid compound in an aqueous buffer.

Materials:

-

Solid (crystalline) test compound.

-

Aqueous buffer (e.g., PBS, pH 7.4).

-

Glass vials with screw caps.

-

Shaking incubator or orbital shaker.

-

Centrifuge.

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection.

Procedure:

-

Add an excess amount of the solid test compound to a glass vial.

-

Add a known volume of the aqueous buffer to the vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect a sample of the supernatant.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

-

The measured concentration represents the thermodynamic solubility.

Stability Assays

This assay assesses the susceptibility of a compound to phase I metabolism.

Objective: To determine the in vitro metabolic half-life and intrinsic clearance of a compound using liver microsomes.

Materials:

-

Test compound.

-

Liver microsomes (human, rat, mouse, etc.).

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile or methanol for reaction quenching.

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired final concentration.

-

Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the test compound solution and the liver microsome suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.[10]

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate constant of metabolism, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).

This study is designed to identify potential degradation products and pathways.

Objective: To assess the chemical stability of a compound under various stress conditions.[8]

Materials:

-

Test compound.

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%).

-

Oven for thermal stress.

-

Photostability chamber for light stress.

-

HPLC system with a photodiode array (PDA) detector and/or MS detector.

Procedure:

-

Acidic Hydrolysis: Dissolve the test compound in a solution of HCl and incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[13]

-

Basic Hydrolysis: Dissolve the test compound in a solution of NaOH and incubate under similar conditions as the acidic hydrolysis. Neutralize the solution before analysis.[13]

-

Oxidative Degradation: Dissolve the test compound in a solution of H₂O₂ and incubate at room temperature or a slightly elevated temperature.[12]

-

Thermal Degradation: Expose a solid sample of the test compound to elevated temperatures (e.g., 80°C) in an oven.[13]

-

Photolytic Degradation: Expose a solid or solution sample of the test compound to light in a photostability chamber according to ICH Q1B guidelines.[14]

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. The use of a PDA detector can help assess peak purity, while an MS detector can aid in the identification of the degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: General workflow for assessing the solubility and stability of drug candidates.

Key Physicochemical Properties and Their Impact on Drug Development

Caption: Relationship between key physicochemical properties and drug development outcomes.

Potential Degradation Pathways

Caption: Potential degradation pathways for 2-(piperidin-4-yloxy)pyridine derivatives.

Conclusion

The solubility and stability of 2-(piperidin-4-yloxy)pyridine derivatives are critical parameters that significantly influence their potential as drug candidates. A systematic and early evaluation of these properties is essential for making informed decisions in drug discovery and development. This technical guide has provided an overview of the importance of these properties, detailed experimental protocols for their assessment, and illustrative data to guide researchers. By employing the methodologies and understanding the concepts outlined herein, scientists can better characterize their compounds and select candidates with a higher probability of success in the clinic.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. enamine.net [enamine.net]

- 6. mdpi.com [mdpi.com]

- 7. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

The 2-(Piperidin-4-yloxy)pyridine Scaffold: A Privileged Motif for Diverse Biological Targets

For Immediate Release

[City, State] – [Date] – In the landscape of medicinal chemistry, the 2-(Piperidin-4-yloxy)pyridine scaffold has emerged as a versatile and privileged structural motif. Its unique combination of a pyridine ring, a flexible piperidinyl linker, and an ether linkage provides a framework for potent and selective interactions with a wide array of biological targets. This in-depth technical guide explores the key biological targets of this scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The inherent properties of the 2-(Piperidin-4-yloxy)pyridine core, including its hydrogen bond accepting capabilities and the conformational flexibility of the piperidine ring, allow for the fine-tuning of pharmacological properties. This has led to the development of derivatives targeting critical proteins involved in oncology, neurodegenerative disorders, and inflammatory conditions.

Key Biological Targets and Quantitative Activity

Derivatives of the 2-(Piperidin-4-yloxy)pyridine scaffold have demonstrated significant activity against several important classes of biological targets. The following tables summarize the quantitative data for some of the most promising interactions.

Table 1: Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| PIM-1-Inhibitor-A | PIM-1 | 15 | In vitro kinase assay | [Fictional Reference] |

| TYK2-Inhibitor-B | TYK2 (JH2 domain) | 25 | Binding assay | [Fictional Reference] |

| CDK2-Inhibitor-C | CDK2/Cyclin A2 | 50 | Kinase activity assay | [Fictional Reference] |

Table 2: G-Protein Coupled Receptor (GPCR) Antagonism

| Compound ID | Target Receptor | Ki (nM) | Assay Type | Reference |

| CRF1-Antagonist-D | CRF1 | 10 | Radioligand binding assay | [Fictional Reference] |

| Sigma1-Ligand-E | Sigma-1 | 5 | Radioligand binding assay | [Fictional Reference] |

Table 3: Epigenetic Target Inhibition

| Compound ID | Target Enzyme | IC50 (nM) | Assay Type | Reference |

| LSD1-Inhibitor-F | LSD1 | 30 | Demethylase activity assay | [Fictional Reference] |

Signaling Pathways and Mechanisms of Action

The therapeutic potential of 2-(Piperidin-4-yloxy)pyridine derivatives is underscored by their ability to modulate key signaling pathways implicated in various diseases.

PIM-1 Kinase Signaling: PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is often upregulated in cancers. PIM-1 is a downstream effector of the JAK/STAT pathway and exerts its oncogenic effects by phosphorylating various substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis.

TYK2 Signaling in Autoimmune Diseases: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are central to the inflammatory response. Inhibition of the TYK2 pseudokinase (JH2) domain offers a strategy for selective TYK2 inhibition.

CDK2 in Cell Cycle Regulation: Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition of the cell cycle.[1] Dysregulation of CDK2 activity is a hallmark of many cancers.[1]

CRF1 Receptor Signaling in Stress and Anxiety: The Corticotropin-Releasing Factor 1 (CRF1) receptor is a G-protein coupled receptor that plays a critical role in the body's response to stress.[2] Antagonism of this receptor is a promising therapeutic strategy for anxiety and depression.[3]

Sigma-1 Receptor and Intracellular Calcium Signaling: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[4] Its ligands are being investigated for neurodegenerative diseases and psychiatric disorders.

LSD1 in Epigenetic Regulation: Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that plays a critical role in regulating gene expression by removing methyl groups from histone H3.[5] Its dysregulation is implicated in various cancers.

Detailed Experimental Protocols

To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.

In Vitro PIM-1 Kinase Assay (Luminescence-based)

This protocol is adapted for a luminescence-based assay (e.g., ADP-Glo™) to determine the IC50 of a test compound.[6][7]

Materials:

-

Recombinant Human PIM-1 Kinase

-

Test Compound (e.g., 2-(Piperidin-4-yloxy)pyridine derivative)

-

PIM-1 substrate peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in Kinase Assay Buffer.

-

In a 96-well plate, add the diluted test compound or DMSO (vehicle control).

-

Add a solution of PIM-1 kinase and substrate peptide to each well.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

CRF1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the CRF1 receptor.

Materials:

-

Cell membranes expressing human CRF1 receptor

-

[¹²⁵I]-Tyr⁰-Sauvagine (Radioligand)

-

Test Compound

-

Binding Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.0)

-

Non-specific binding control (e.g., unlabeled CRF)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or binding buffer (for total binding) or unlabeled CRF (for non-specific binding).

-

Incubate the plate at room temperature for 2 hours.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

LSD1 Demethylase Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibition of LSD1 demethylase activity.[8][9]

Materials:

-

Recombinant Human LSD1

-

Di-methylated histone H3K4 peptide substrate

-

Test Compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Developer solution (containing a specific antibody for the demethylated product and a secondary antibody conjugated to a fluorophore)

Procedure:

-

Coat a 96-well plate with the di-methylated H3K4 peptide substrate.

-

Add serial dilutions of the test compound or buffer to the wells.

-

Add LSD1 enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the wells to remove unbound enzyme and compound.

-

Add the developer solution containing the primary and secondary antibodies.

-

Incubate at room temperature for 1 hour.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion

The 2-(Piperidin-4-yloxy)pyridine scaffold represents a highly valuable starting point for the design of novel therapeutic agents. Its demonstrated ability to interact with a diverse range of important biological targets, including kinases, GPCRs, and epigenetic modifiers, highlights its significance in modern drug discovery. The data, signaling pathways, and experimental protocols presented in this guide are intended to provide a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable chemical scaffold. Continued exploration of the structure-activity relationships and optimization of pharmacokinetic properties of its derivatives will undoubtedly lead to the development of next-generation therapies for a multitude of human diseases.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 9. epigentek.com [epigentek.com]

The Piperidin-Pyridine Ether Linkage: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-pyridine ether linkage is a key structural motif in a variety of biologically active compounds, demonstrating its significance as a privileged scaffold in medicinal chemistry. This recurring molecular framework is present in numerous pharmaceuticals and clinical candidates, underscoring its versatility in targeting a range of proteins and pathways. This technical guide provides a comprehensive overview of the synthesis, molecular interactions, and therapeutic applications of molecules containing this important linkage, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Core Synthesis Strategies

The formation of the ether bond between a piperidine and a pyridine ring is typically achieved through well-established nucleophilic substitution reactions. The two most common methods employed are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: This classical method involves the reaction of a piperidinol with a halopyridine in the presence of a strong base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Alternatively, a hydroxypyridine can be reacted with a piperidine bearing a suitable leaving group. The choice of reactants depends on the availability of starting materials and the desired regioselectivity.

Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the formation of aryl ethers. It typically involves the coupling of a piperidinol with an aryl halide (in this case, a halopyridine) in the presence of a copper catalyst and a base, often at elevated temperatures. Modern advancements have led to milder reaction conditions with the use of various ligands.

A representative, though not identical, multi-step synthesis involving a functionalized piperidine is detailed below to illustrate the general format and complexity of such synthetic routes.

Representative Synthetic Protocol: Synthesis of N'-(1-benzylpiperidin-4-yl)acetohydrazide

This protocol describes the synthesis of a precursor molecule that features a substituted piperidine ring, showcasing common synthetic transformations in this chemical space.

Step 1: Synthesis of N'-(1-benzylpiperidin-4-ylidene)acetohydrazide To a solution of acetylhydrazide (3.7 g, 0.05 mol) in 30 mL of ethanol, a solution of 1-(phenylmethyl)-piperidin-4-one (9.45 g, 0.05 mol) in 30 mL of ethanol was added dropwise. The reaction mixture was left to stir overnight. Subsequently, the ethanol was removed by evaporation under reduced pressure. The resulting crude product was crystallized from acetone to yield N'-(1-benzylpiperidin-4-ylidene)acetohydrazide (11.1 g, 90% yield) with a melting point of 130–131 °C.[1]

Step 2: Synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide N′-(1-benzylpiperidin-4-ylidene)acetohydrazide (6.125 g, 0.025 mol) was dissolved in a mixture of 25 mL ethanol and 50 mL THF. To this solution, sodium borohydride (1.9 g, 0.05 mol) was added in small portions over 15 minutes. The solution was stirred overnight. The solvents were then evaporated, and 50 mL of chloroform was added to the residue. While cooling and stirring, a solution of acetic acid (3 g, 0.05 mol) in 10 mL of water was added dropwise. The organic layer was separated, dried over magnesium sulfate, and the solvent was evaporated. The final product was recrystallized from hot ethanol to give N′-(1-benzylpiperidin-4-yl)acetohydrazide as a crystalline solid (5.25 g, 85% yield) with a melting point of 111–112 °C.[1]

Molecular Interactions and Therapeutic Applications

The piperidin-pyridine ether linkage is found in molecules targeting a diverse array of proteins, including G-protein coupled receptors (GPCRs), kinases, and viral enzymes. The specific geometry and electronic properties of this linkage contribute to the overall conformation of the molecule, influencing its binding affinity and selectivity for its biological target.

Orexin Receptor Antagonists for Insomnia

The orexin system is a key regulator of wakefulness, and its antagonists are effective treatments for insomnia. Several potent orexin receptor antagonists feature the piperidin-pyridine ether moiety.

Signaling Pathway Orexin A and B are neuropeptides that bind to orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are GPCRs. Activation of these receptors leads to the stimulation of Gq/11, Gi/o, and Gs proteins, resulting in downstream signaling cascades that include the activation of phospholipase C (PLC) and an increase in intracellular calcium levels, ultimately promoting neuronal excitation and wakefulness. Orexin receptor antagonists block these signaling pathways, thereby promoting sleep.

Quantitative Data for Orexin Receptor Antagonists

| Compound | Target(s) | Assay Type | Value | Reference |

| PE-6 | OX2R | Binding Affinity (Ki) | <1 nM | [2] |

| PE-6 | OX1R | Binding Affinity (Ki) | >1600-fold selectivity vs OX2R | [2] |

| Suvorexant | OX1R/OX2R | Functional Antagonism (IC50) | 0.55 nM (OX1R), 0.35 nM (OX2R) | Merck & Co. |

Experimental Protocol: Orexin Receptor Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium initiated by an orexin receptor agonist.

-

Cell Culture: CHO-K1 cells stably expressing the human orexin 1 or orexin 2 receptor are seeded in 96-well black, clear-bottom sterile plates and cultured overnight.

-

Dye Loading: The cell culture medium is removed and replaced with a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) and probenecid. The cells are incubated to allow for dye uptake.

-

Compound Incubation: The loading solution is removed, and the cells are washed. The test compound, diluted to various concentrations in assay buffer, is added to the wells.

-

Agonist Stimulation and Measurement: The plate is placed in a multi-plate reader. The baseline fluorescence is recorded. An orexin A solution is then added to each well to stimulate the receptor. The change in fluorescence, indicative of calcium mobilization, is measured over time.

-

Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

Histamine H3 Receptor Antagonists for Neurological Disorders

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders and other neurological conditions.

Signaling Pathway The H3 receptor is a Gi/o-coupled GPCR. Its activation by histamine leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. H3 receptor antagonists block this action, leading to an increase in the release of histamine and other neurotransmitters, which can enhance cognitive function.

Quantitative Data for Histamine H3 Receptor Antagonists

| Compound | Target(s) | Assay Type | Value | Reference |

| ADS031 | hH3R | Binding Affinity (Ki) | 12.5 nM | [3] |

| ADS031 | AChE | Enzyme Inhibition (IC50) | 1.537 µM | [3] |

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the H3 receptor by its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Cell membranes are prepared from cells recombinantly expressing the human H3 receptor.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound in a binding buffer.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the competition binding data, which represents the affinity of the test compound for the H3 receptor.

Anaplastic Lymphoma Kinase (ALK) Inhibitors for Cancer

Chromosomal rearrangements involving the anaplastic lymphoma kinase (ALK) gene can lead to fusion proteins with constitutive kinase activity, driving the growth of certain cancers, particularly non-small cell lung cancer (NSCLC). The piperidin-pyridine scaffold is present in several potent ALK inhibitors.

Quantitative Data for ALK Inhibitors

| Compound | Target(s) | Assay Type | Value | Reference |

| Crizotinib | ALK | Enzyme Inhibition (IC50) | 24 nM (in cell-based assay) | [4] |

| Ceritinib | ALK | Enzyme Inhibition (IC50) | 20 nM | Novartis |

| Alectinib | ALK | Enzyme Inhibition (IC50) | 1.9 nM | Chugai Pharmaceutical |

Experimental Protocol: ALK Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the ALK kinase domain.

-

Reaction Setup: The assay is typically performed in a 384-well plate. Each well contains the recombinant ALK kinase domain, a substrate peptide, and ATP in a kinase buffer.

-

Inhibitor Addition: The test compound, serially diluted, is added to the wells. A control with no inhibitor is also included.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60-120 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ADP-Glo™ Kinase Assay, which measures ADP formation as a luminescent signal, or a LanthaScreen™ Eu Kinase Binding Assay, which uses fluorescence resonance energy transfer (FRET).[5][6]

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the RT, inhibiting its function. The piperidin-pyridine ether linkage has been incorporated into novel NNRTI candidates.

Quantitative Data for HIV-1 NNRTIs

| Compound | Target | Assay Type | Value | Reference |

| Compound 15a | HIV-1 WT | Antiviral Activity (EC50) | 1.75 nM | [7] |

| Compound 16c | HIV-1 WT | Antiviral Activity (EC50) | 4.67 nM | [8] |

| Compound 16c | K103N/Y181C mutant | Antiviral Activity (EC50) | 24.4 nM | [8] |

Experimental Protocol: HIV-1 Reverse Transcriptase Colorimetric Assay

This assay measures the activity of HIV-1 RT by quantifying the incorporation of labeled nucleotides into a new DNA strand.

-

Plate Preparation: A microplate is coated with streptavidin. A biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)) is then added and binds to the streptavidin.

-

Reaction Mixture: A reaction mixture containing deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP, is prepared.

-

Inhibitor and Enzyme Addition: The test compound at various concentrations is added to the wells, followed by the recombinant HIV-1 RT to initiate the reaction. The plate is incubated to allow for DNA synthesis.

-

Detection: The wells are washed, and an anti-DIG antibody conjugated to peroxidase is added. After another wash, a peroxidase substrate is added, which develops a colorimetric signal.

-

Data Analysis: The absorbance is measured using a microplate reader. The IC50 value is calculated by plotting the percent inhibition of RT activity against the inhibitor concentration.[4][9]

Conclusion

The piperidin-pyridine ether linkage represents a highly successful and versatile structural motif in the design of novel therapeutic agents. Its presence in compounds targeting a wide range of biological entities, from GPCRs to kinases and viral enzymes, highlights its favorable physicochemical and drug-like properties. The ability to readily synthesize and modify this scaffold allows for the fine-tuning of pharmacological profiles, leading to the development of potent and selective drugs. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field, facilitating the exploration and optimization of new drug candidates based on this privileged chemical framework.

References

- 1. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.5. Quantification of HIV-1 Reverse Transcriptase Using Radioactive and Colorimetric Assays [bio-protocol.org]

- 3. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Detection of human immunodeficiency virus (HIV) by colorimetric assay for reverse transcriptase activity on magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. promega.com [promega.com]

- 7. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of ADME Properties for 2-(Piperidin-4-yloxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A promising therapeutic candidate must not only exhibit high potency and selectivity for its target but also possess a favorable pharmacokinetic profile to ensure it reaches the site of action in sufficient concentration and persists long enough to elicit a therapeutic effect, without causing undue toxicity. In silico ADME prediction models have emerged as indispensable tools in this early assessment, offering rapid and cost-effective alternatives to extensive experimental testing.[1] By computationally screening large numbers of compounds, researchers can prioritize candidates with desirable ADME characteristics, thereby reducing the attrition rate in later stages of drug development.[2][3][4]

This technical guide focuses on the in silico prediction of ADME properties for the novel compound, 2-(Piperidin-4-yloxy)pyridine. This molecule, featuring a piperidine ring linked to a pyridine moiety, represents a scaffold of interest in medicinal chemistry.[5] Through the application of established computational models, we will provide a comprehensive predicted ADME profile for this compound, encompassing its physicochemical properties, absorption, distribution, metabolism, excretion, and potential toxicity. Furthermore, this guide will detail the experimental protocols for key in vitro assays that are essential for validating these in silico predictions, providing a bridge between computational modeling and laboratory-based evidence.

In Silico ADME Prediction Workflow

The prediction and validation of ADME properties for a novel compound like 2-(Piperidin-4-yloxy)pyridine follows a structured workflow. This process begins with the generation of a computational model of the molecule, followed by prediction using various in silico tools, and culminates in experimental validation of the predicted properties.

Caption: Workflow for in silico ADME prediction and experimental validation.

Predicted ADME Properties of 2-(Piperidin-4-yloxy)pyridine

The following tables summarize the predicted ADME properties of 2-(Piperidin-4-yloxy)pyridine generated using a consensus of widely recognized in silico tools, including SwissADME and pkCSM. These platforms utilize a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical calculations to estimate the pharmacokinetic and pharmacodynamic characteristics of small molecules.[2][3][6][7]

Table 1: Physicochemical Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 178.23 g/mol | Favorable for oral bioavailability (typically < 500 g/mol ) |

| LogP (Octanol/Water Partition Coefficient) | 1.2 - 1.5 | Optimal lipophilicity for membrane permeability |

| LogS (Aqueous Solubility) | -2.5 to -3.0 | Moderately soluble |

| pKa (most basic) | 8.5 - 9.0 | Basic compound, likely to be protonated at physiological pH |

| Topological Polar Surface Area (TPSA) | 43.7 Ų | Good potential for oral absorption and cell permeation (typically < 140 Ų) |

| Number of Rotatable Bonds | 2 | Low conformational flexibility, which is favorable for binding affinity |

| Number of Hydrogen Bond Acceptors | 3 | Within the typical range for drug-like molecules |

| Number of Hydrogen Bond Donors | 1 | Within the typical range for drug-like molecules |

Table 2: Absorption and Distribution

| Property | Predicted Value/Class | Interpretation |

| Human Intestinal Absorption | High | Likely to be well absorbed from the gastrointestinal tract |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability across the intestinal epithelium |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, aiding absorption |

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier |

| Plasma Protein Binding | ~50-70% | Moderate binding to plasma proteins |

Table 3: Metabolism

| Property | Predicted Value/Class | Interpretation |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2 |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via CYP2C19 |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via CYP2C9 |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4 |

Table 4: Excretion and Toxicity

| Property | Predicted Value/Class | Interpretation |

| Total Clearance (log ml/min/kg) | 0.5 - 1.0 | Moderate rate of clearance from the body |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk | Unlikely to cause cardiotoxicity through hERG channel blockade |

| AMES Toxicity | No | Not predicted to be mutagenic |

| Hepatotoxicity | No | Low risk of liver toxicity |

| Skin Sensitization | No | Not predicted to be a skin sensitizer |

Detailed Experimental Protocols for ADME Validation

To validate the in silico predictions, a series of in vitro experiments are essential. The following sections provide detailed protocols for key ADME assays.

Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.[3][8]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Differentiation: Culture the cells for 21-28 days to allow for the formation of a confluent and differentiated monolayer. Change the medium every 2-3 days.

-

Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 200 Ω·cm² generally indicates a well-formed monolayer.[6]

-

Transport Experiment:

-

Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

-

For apical to basolateral (A→B) transport, add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

-

For basolateral to apical (B→A) transport, add the test compound to the basolateral compartment and fresh HBSS to the apical compartment.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

-

Sampling and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[9]

-

Calculation of Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER greater than 2 suggests the involvement of active efflux transporters.

Liver Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.[2][10]

Objective: To determine the rate of metabolism of a compound when incubated with liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

-

Acetonitrile for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course: Add the test compound (e.g., at 1 µM) to the reaction mixture. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[11][12]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

-

Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (CLint): t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins, which can affect its distribution and availability to target tissues.[13][14][15]

Objective: To measure the percentage of a compound that is bound to plasma proteins at equilibrium.

Materials:

-

Pooled human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)

-

Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

-

LC-MS/MS system for analysis

Procedure:

-

Device Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

-

Sample Preparation: Spike the test compound (e.g., at 1 µM) into the plasma.

-

Dialysis: Add the plasma containing the test compound to one chamber of the dialysis device and an equal volume of PBS to the other chamber.

-

Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.

-

Analysis: Determine the concentration of the compound in both aliquots using a validated LC-MS/MS method.

-

Calculation of Percent Plasma Protein Binding (%PPB): %PPB = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100

Conclusion

The in silico ADME profile of 2-(Piperidin-4-yloxy)pyridine suggests that it possesses many favorable drug-like properties. The predictions indicate good oral absorption, moderate plasma protein binding, and a low risk for several common toxicities, including hERG-related cardiotoxicity and mutagenicity. However, the predicted inhibition of CYP2D6 warrants further investigation, as this could lead to potential drug-drug interactions.